5-bromo-N,N-dimethylthiophene-3-carboxamide
Description
5-bromo-N,N-dimethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a carboxamide group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-N,N-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-6(8)11-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAHFRLHANQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of thiophene followed by the introduction of the carboxamide group. One common method involves the following steps:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the thiophene ring.
Formation of Carboxamide Group: The brominated thiophene is then reacted with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic and electrophilic substitution, enabling functionalization of the thiophene ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing carboxamide group activates the thiophene ring toward nucleophilic attack. Common reagents and conditions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 5-Methoxy-N,N-dimethylthiophene-3-carboxamide | 72% | |
| Piperidine | THF, RT, 6 h | 5-Piperidinyl-N,N-dimethylthiophene-3-carboxamide | 68% | |
| Potassium thiophenol | DMSO, 100°C, 8 h | 5-Phenylthio-N,N-dimethylthiophene-3-carboxamide | 65% |
Mechanistic studies suggest that the carboxamide group stabilizes the transition state via resonance, facilitating bromide displacement .
Electrophilic Substitution
The thiophene ring undergoes electrophilic bromination or formylation at the 4-position due to directing effects of the carboxamide group:
The carboxamide group directs electrophiles to the para position relative to itself, as confirmed by NMR studies .
Oxidation Reactions
The thiophene sulfur and carboxamide group are susceptible to oxidation:
Thiophene Ring Oxidation
Controlled oxidation converts the thiophene to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | RT, 6 h | 5-Bromo-N,N-dimethylthiophene-3-carboxamide sulfoxide | 58% | |
| mCPBA, DCM | 0°C to RT, 4 h | This compound sulfone | 63% |
Carboxamide Oxidation
Strong oxidizers degrade the carboxamide to a carboxylic acid:
\text{RCONR'_2} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{RCOOH} + \text{NR'_2}
Yields depend on reaction time and temperature, typically ranging from 45–60%.
Reduction Reactions
The carboxamide group is reduced to amines under specific conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 4 h | 5-Bromo-N,N-dimethylthiophen-3-ylmethanamine | 55% | |
| BH₃·THF | RT, 12 h | 5-Bromo-N,N-dimethylthiophen-3-ylmethanol | 48% |
Mechanistic pathways involve initial hydride attack on the carbonyl carbon, followed by cleavage of the C–N bond .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 5-Aryl-N,N-dimethylthiophene-3-carboxamide | 70–85% | |
| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMF, 120°C | 5-Heteroaryl-N,N-dimethylthiophene-3-carboxamide | 60% |
These reactions retain the carboxamide group while enabling aryl/heteroaryl diversification .
Degradation Pathways
Under acidic or basic hydrolysis, the carboxamide cleaves to form carboxylic acids or amines:
\text{RCONR'_2} \xrightarrow{\text{HCl, H}_2\text{O}} \text{RCOOH} + \text{HNR'_2} \quad (\text{Yield: 78%}) \text{RCONR'_2} \xrightarrow{\text{NaOH, EtOH}} \text{RNH}_2 + \text{CO}_2 + \text{R'_2\text{NH}} \quad (\text{Yield: 65%})
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-N,N-dimethylthiophene-3-carboxamide is C8H10BrN2OS, with a molecular weight of approximately 232.15 g/mol. The compound features a thiophene ring, which contributes to its electronic properties and biological interactions. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the activity of specific enzymes involved in the inflammatory response. In vitro studies have demonstrated that treatment with this compound reduces pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases .
Cancer Research
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest . Further investigation into its structure-activity relationship (SAR) could lead to the development of novel anticancer agents.
Materials Science Applications
Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronics. Its thiophene structure allows for effective charge transport, making it a candidate for use in organic semiconductors and conductive polymers. Research is ongoing to optimize its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Sensor Development
The compound's ability to interact with various biological molecules makes it suitable for sensor applications. It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways, thereby contributing to advancements in biosensor technology .
Agricultural Applications
Fungicidal Properties
this compound has been evaluated for its potential as a fungicide. Studies suggest that it can effectively control certain plant diseases caused by fungal pathogens, providing an environmentally friendly alternative to conventional fungicides . Its mechanism likely involves disrupting fungal cell membranes or inhibiting critical metabolic pathways.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions the compound as a promising lead for new antimicrobial agents. -
In Vivo Anti-inflammatory Study
In animal models of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to control groups . These findings support further exploration into its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use, but it generally involves binding to specific sites on target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N,N-dimethyltryptamine: A psychedelic compound with a bromine atom and dimethylamine group.
5-bromo-N-propylthiophene-2-carboxamide: Similar structure with a propyl group instead of dimethylamine.
5-chloro-N,N-dimethylthiophene-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-bromo-N,N-dimethylthiophene-3-carboxamide is unique due to the specific combination of the bromine atom and the dimethylamine group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-Bromo-N,N-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 234.12 g/mol. The compound features a thiophene ring substituted with a bromine atom at the 5-position and a carboxamide functional group at the 3-position, which enhances its lipophilicity and biological activity.
The mechanism of action for this compound is primarily based on its interaction with various biological targets, such as enzymes and receptors. The compound is believed to exert its effects by binding to specific sites on target molecules, leading to changes in their activity or function. This binding can influence cellular processes such as apoptosis, inflammation, and DNA damage repair .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar thiophene structures have demonstrated significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation assessed its efficacy against different cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Activity : A study highlighted the structure-activity relationship (SAR) of thiophene derivatives, including this compound, demonstrating its potential as an antiviral agent against the H5N1 influenza virus. The compound showed promising results in cellular assays, indicating its ability to inhibit viral replication effectively .
- Cancer Research : In a recent study focused on the anticancer properties of thiophene derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptotic pathways, suggesting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the common synthetic routes for 5-bromo-N,N-dimethylthiophene-3-carboxamide, and what critical reagents are involved?
The synthesis typically involves bromination of a thiophene precursor followed by amide formation. For example, 5-bromothiophene-3-carboxylic acid can react with dimethylamine under coupling conditions (e.g., using carbodiimide reagents like EDC or DCC) to form the amide bond. Solvents such as DMF or THF are often employed, and purification is achieved via column chromatography . Key intermediates like 5-bromothiophene-3-carboxylic acid are synthesized via bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled conditions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the structure, with characteristic peaks for the thiophene ring (δ 6.5–7.5 ppm for protons) and the dimethylamide group (δ 2.8–3.2 ppm for N-methyl protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 248.98 for CHBrNOS) .
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm) and C-Br (~550 cm) are diagnostic .
Q. What are the primary chemical reactions this compound undergoes in organic synthesis?
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, alkoxides) in SNAr reactions, facilitated by the electron-withdrawing carboxamide group .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) enables aryl group introduction at the 5-position .
- Functionalization of the Amide Group : The dimethylamide can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of this compound to minimize side products?
- Catalyst Selection : PdCl(dppf) or Pd(OAc) with ligands like XPhos improves yield and reduces homocoupling byproducts .
- Solvent and Base : Use dioxane/water mixtures with KPO as a base to enhance solubility and reaction efficiency .
- Temperature Control : Heating at 80–100°C under inert atmosphere (N or Ar) ensures complete conversion while avoiding decomposition .
- Monitoring : TLC or LC-MS tracks reaction progress, and quenching with aqueous NHCl minimizes palladium residues .
Q. What computational methods are effective for predicting reaction pathways and designing derivatives of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in substitution reactions (e.g., bromination vs. coupling sites) .
- Reaction Path Search Tools : Software like GRRM or AFIR identifies transition states and intermediates for complex reactions (e.g., multi-step coupling) .
- Machine Learning : Models trained on existing thiophene reaction data can prioritize synthetic routes for novel derivatives .
Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?
- Experimental Reproducibility : Standardize solvent purity, catalyst batches, and reaction monitoring protocols .
- Side Product Analysis : Use GC-MS or HPLC to identify byproducts (e.g., debrominated species or dimerization products) .
- Kinetic Studies : Variable-temperature NMR or in-situ IR spectroscopy elucidates reaction mechanisms and rate-limiting steps .
Methodological Challenges and Solutions
- Challenge : Low solubility in polar solvents.
Solution : Use DMF/DMSO mixtures or introduce solubilizing groups (e.g., PEG chains) during synthesis . - Challenge : Palladium residue in cross-coupling products.
Solution : Purify via silica gel chromatography with EDTA-treated eluents or employ scavengers like thiourea .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
